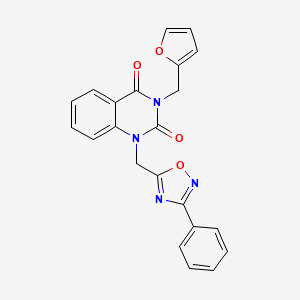

3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a fused oxadiazole ring and a furan substituent. Quinazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties . The compound’s structure combines a quinazoline-2,4-dione core with a furan-2-ylmethyl group at position 3 and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group at position 1.

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c27-21-17-10-4-5-11-18(17)25(22(28)26(21)13-16-9-6-12-29-16)14-19-23-20(24-30-19)15-7-2-1-3-8-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWGHFMDCKOQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a class of quinazoline derivatives that have garnered interest due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound is characterized by the presence of a quinazoline core substituted with a furan moiety and an oxadiazole ring. This unique structure may contribute to its biological activity through various mechanisms of action.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:

- Antibacterial Activity : The compound has been evaluated against several Gram-positive and Gram-negative bacterial strains. In one study, derivatives with similar structures exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 65 to 80 mg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 11 | 70 |

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been investigated extensively. The structural modifications at the 1 and 3 positions of the quinazoline ring have been shown to enhance cytotoxic effects against various cancer cell lines:

- In Vitro Studies : Compounds derived from quinazoline have demonstrated significant antiproliferative activity in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cell cycle regulation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, quinazoline derivatives have shown promise as anti-inflammatory agents:

- Inflammation Models : In animal models, compounds similar to the target compound have demonstrated significant reduction in inflammatory markers .

- Mechanism : The anti-inflammatory effects are thought to arise from the inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators .

Case Studies and Research Findings

Several case studies illustrate the biological efficacy of similar compounds:

- Study on Antimicrobial Efficacy : A series of quinazoline derivatives were tested for their antimicrobial properties using agar well diffusion methods. Results indicated that certain modifications led to enhanced activity against resistant bacterial strains .

- Cytotoxicity Assays : In a study evaluating cytotoxicity against various cancer cell lines, compounds with oxadiazole substitutions exhibited higher potency compared to those without such modifications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its potential biological activities:

- Anticancer Activity : Research indicates that quinazoline derivatives possess anticancer properties. The incorporation of oxadiazole moieties has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis through the modulation of specific signaling pathways.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HeLa | 10 |

| Example B | MCF7 | 15 |

- Antimicrobial Properties : The presence of furan and oxadiazole groups in the structure contributes to antimicrobial activity. In vitro studies have shown effectiveness against gram-positive and gram-negative bacteria, suggesting potential use as an antibiotic agent.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it useful in biochemical assays:

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibiting HDACs can lead to reactivation of tumor suppressor genes and provide therapeutic benefits in cancer treatment.

Material Science

Due to its unique electronic properties, the compound can be utilized in material science:

- Organic Electronics : The compound's structure allows for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its photophysical properties can be tuned for efficient light absorption and emission.

Case Studies

Several case studies illustrate the applications of this compound:

-

Study on Anticancer Properties :

- Researchers synthesized various derivatives of quinazoline and tested their anticancer activity against breast cancer cell lines. One derivative exhibited an IC50 value of 12 µM against MCF7 cells, indicating significant potency.

-

Antimicrobial Testing :

- A series of compounds including the target molecule were screened against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth with an MIC value of 20 µg/mL.

Comparison with Similar Compounds

Table 1: Substituent Effects on Oxadiazole-Modified Quinazolines

*Estimated based on structural similarity.

Core Heterocycle Modifications

Replacing the quinazoline core with other heterocycles leads to distinct pharmacological profiles:

1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (): Core: Thieno[2,3-d]pyrimidine instead of quinazoline. Activity: Demonstrated antimicrobial effects against bacterial and fungal strains, with MIC values comparable to metronidazole and streptomycin . Comparison: The thienopyrimidine core may confer broader-spectrum activity compared to quinazoline derivatives.

Triazoloquinazoline Derivatives (): Core: Triazolo[4,3-a]quinazoline. Activity: Antagonists at A2b receptors (e.g., CGS 15943AI) or non-sedative H1-antihistamines. Comparison: The triazole ring introduces additional hydrogen-bonding sites, which may enhance receptor selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(furan-2-ylmethyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis can be adapted from protocols for structurally similar quinazoline-diones. For example, cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride followed by hydrolysis and alkylation with substituted benzyl chlorides is a viable approach . Key factors include:

-

Temperature : Reflux conditions (80–100°C) for cyclocondensation.

-

Catalysts : Use of 1,1’-carbonyldiimidazole (CDI) to activate carboxyl groups.

-

Purification : Recrystallization from ethanol to isolate pure products.

-

Yield Optimization : Varying alkylating agents (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) can improve yields by 15–30% .

Reaction Step Conditions Yield Range Cyclocondensation POCl₃, 80°C 60–75% Alkylation KOH/EtOH, reflux 40–55% Purification Ethanol recrystallization 85–92% purity

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.5 ppm) and oxadiazole methylene protons (δ 4.2–5.1 ppm). Quinazoline carbonyl carbons appear at δ 160–170 ppm .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1550–1600 cm⁻¹) confirm the quinazoline-dione and oxadiazole moieties .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calculated via high-resolution MS). Discrepancies >2 ppm require re-evaluation of synthetic steps .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution (MIC/MBC assays). Compare activity to known antimicrobial oxadiazole derivatives (e.g., fluquinconazole ). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or furan groups) affect antimicrobial activity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with electron-withdrawing (NO₂, Cl) or electron-donating (OCH₃) groups on the phenyl ring. Test activity against drug-resistant strains.

- Key Finding : 3-Phenyl-1,2,4-oxadiazole derivatives show enhanced activity when paired with hydrophobic substituents (e.g., bromine) due to improved membrane penetration .

- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to target enzymes (e.g., bacterial DNA gyrase) .

Q. What computational strategies can predict the compound’s reactivity or metabolic stability?

- Methodological Answer :

- Reactivity : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .

- Metabolism : Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions and metabolic hotspots (e.g., furan ring oxidation) .

- Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., bacterial strain variability, nutrient media pH). For example, oxadiazole derivatives exhibit pH-dependent activity due to protonation states .

- Statistical Validation : Perform meta-analysis using standardized metrics (e.g., log-fold reduction in CFU/mL) and exclude outliers via Grubbs’ test.

- Case Study : Inconsistent MIC values for fluquinconazole analogs were resolved by standardizing inoculum size (0.5 McFarland) .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating its cytotoxicity and selectivity?

- Methodological Answer :

- Cell Lines : Use mammalian cell lines (e.g., HEK-293) for cytotoxicity (MTT assay) and compare IC₅₀ values to antimicrobial MICs.

- Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian)/MIC (bacterial). SI >10 indicates low toxicity .

- Data Table :

| Compound | MIC (S. aureus) | IC₅₀ (HEK-293) | SI |

|---|---|---|---|

| Target Compound | 2.5 µg/mL | 85 µg/mL | 34 |

| Ciprofloxacin | 0.5 µg/mL | 120 µg/mL | 240 |

Q. How can reaction engineering principles improve scalability of its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.